molecular formula C20H24N2O4S B2435387 3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-40-0

3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2435387
CAS No.: 442650-40-0
M. Wt: 388.48
InChI Key: LXOWBKGHBDPMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Biological Activity

3-(3,4-Dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and various functional groups, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features:

  • Aryl substituents at the 3 and 5 positions of the pyrazole ring.
  • A methylsulfonyl group , which enhances its reactivity and biological activity.
Property Details
Molecular Formula C18H22N2O4S
Molecular Weight 358.44 g/mol
IUPAC Name This compound

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities. The following sections summarize key findings regarding the biological activities of this specific compound.

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells.

  • Mechanism of Action : Molecular docking studies suggest strong binding affinity to proteins involved in cancer progression and inflammation pathways. The compound may induce apoptosis through caspase activation pathways.

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in vitro. In one study, it demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

Antimicrobial Activity

The antimicrobial properties of this pyrazole derivative were evaluated against various bacterial strains and fungi. Results indicated effective inhibition against:

  • Bacillus subtilis
  • E. coli
  • Aspergillus niger

Case Studies

  • Combination Therapy with Doxorubicin : A study evaluated the synergistic effects of combining this pyrazole derivative with doxorubicin in treating breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic strategies.
  • EGFR Kinase Inhibition : Another research focused on designing pyrazole derivatives as EGFR kinase inhibitors. The compound exhibited significant inhibitory activity with an IC₅₀ comparable to established inhibitors like erlotinib.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-14-6-8-15(9-7-14)18-13-17(21-22(18)27(4,23)24)16-10-11-19(25-2)20(12-16)26-3/h6-12,18H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOWBKGHBDPMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.